molecular formula C12H16O2 B1583273 Methyl 4-tert-butylbenzoate CAS No. 26537-19-9

Methyl 4-tert-butylbenzoate

Cat. No.: B1583273
CAS No.: 26537-19-9
M. Wt: 192.25 g/mol
InChI Key: UPIJOAFHOIWPLT-UHFFFAOYSA-N
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Description

Methyl 4-tert-butylbenzoate is an organic compound with the molecular formula C₁₂H₁₆O₂. It is a clear, colorless liquid that is primarily used as an intermediate in the synthesis of various chemical products. This compound is known for its role in the production of UV blockers, particularly avobenzone, which is widely used in sunscreens .

Biochemical Analysis

Biochemical Properties

It is known to undergo Claisen condensation reaction with 4-methoxyacetophenone to give avobenzone, an ingredient of sunscreen products

Molecular Mechanism

It is known to undergo a Claisen condensation reaction , but the exact binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are not documented.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-tert-butylbenzoate is typically synthesized through the esterification of 4-tert-butylbenzoic acid with methanol. The reaction is catalyzed by acids such as sulfuric acid or toluenesulfonic acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction .

Industrial Production Methods: In industrial settings, the synthesis of this compound often employs catalysts like titanous sulfate and toluenesulfonic acid. The reaction conditions are optimized to achieve high yields and purity, with the product typically reaching a purity of 99% or higher. The process is designed to minimize secondary reactions and environmental impact .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-tert-butylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Claisen Condensation: Typically requires a base such as sodium ethoxide and is conducted under reflux conditions.

    Hydrolysis: Can be carried out using aqueous acids or bases under reflux conditions.

Major Products:

Scientific Research Applications

Methyl 4-tert-butylbenzoate has diverse applications in scientific research and industry:

Comparison with Similar Compounds

    Methyl benzoate: Another ester of benzoic acid, but without the tert-butyl group.

    Ethyl 4-tert-butylbenzoate: Similar structure but with an ethyl ester group instead of a methyl ester group.

    4-tert-Butylbenzoic acid: The acid form of methyl 4-tert-butylbenzoate.

Uniqueness: this compound is unique due to its specific structure, which includes a tert-butyl group that enhances its stability and reactivity in certain chemical reactions. This makes it particularly valuable in the synthesis of UV-blocking agents like avobenzone, which is not as effectively synthesized using other similar compounds .

Properties

IUPAC Name

methyl 4-tert-butylbenzoate
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InChI

InChI=1S/C12H16O2/c1-12(2,3)10-7-5-9(6-8-10)11(13)14-4/h5-8H,1-4H3
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InChI Key

UPIJOAFHOIWPLT-UHFFFAOYSA-N
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Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)OC
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Molecular Formula

C12H16O2
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DSSTOX Substance ID

DTXSID10885360
Record name Benzoic acid, 4-(1,1-dimethylethyl)-, methyl ester
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Molecular Weight

192.25 g/mol
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Physical Description

Liquid, Clear colorless liquid; [Acros Organics MSDS]
Record name Benzoic acid, 4-(1,1-dimethylethyl)-, methyl ester
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Record name Methyl 4-tert-butylbenzoate
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CAS No.

26537-19-9
Record name Methyl 4-tert-butylbenzoate
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Record name Methyl p-tert-butylbenzoate
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Record name Methyl 4-tert-butylbenzoate
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Record name Methyl 4-tert-butylbenzoate
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Record name METHYL P-TERT-BUTYLBENZOATE
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Synthesis routes and methods

Procedure details

The reactant ester, methyl p-(t-butyl)-benzoate is prepared by refluxing a mixture of 178 g (1 mol) p-t-butyl benzoic acid, 96 g (3 mol) methanol, 300 ml dichloroethane, and 15 ml concentrated sulfuric acid for a 21 hour period. This mixture is washed four times with 500 ml water and 500 ml of a 10% sodium carbonate solution. The product is dried over calcium chloride and distilled, yielding 161 g of the ester boiling at 258°-262° C.
Quantity
178 g
Type
reactant
Reaction Step One
Quantity
96 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key physical properties of methyl 4-tert-butylbenzoate?

A1: this compound is characterized by the following properties []:

    Q2: What are the primary applications of this compound in organic synthesis?

    A3: this compound serves as a crucial electron-transfer mediator in electrochemical reactions [, , , , ]. For instance, it enables the generation of aryl radicals from corresponding bromides under electrochemical conditions. These radicals can then participate in various reactions, such as cyclization with alkynes or alkenes followed by carboxylation with carbon dioxide, leading to the formation of valuable carboxylic acid derivatives [, , , , ].

    Q3: Can you describe a specific example of this compound's role as an electron-transfer mediator?

    A4: One example involves the synthesis of 2,3-dihydrobenzofuran-3-ylacetic acids []. In this process, 2-allyloxybromobenzenes undergo electrochemical reduction in the presence of this compound and carbon dioxide. This leads to the formation of an aryl radical, which then undergoes 5-exo cyclization followed by carboxylation to yield the desired 2,3-dihydrobenzofuran-3-ylacetic acid derivatives [].

    Q4: How can the conversion of 4-tert-butylbenzoic acid to this compound be optimized?

    A5: Studies using the Taguchi method have investigated the optimal parameters for esterifying 4-tert-butylbenzoic acid to this compound using the green catalyst methanesulfonic acid []. This research identified the following optimal conditions for maximizing acid conversion: 10% catalyst concentration, a 5:1 methanol to acid molar ratio, and a reaction time of 2 hours at a refluxing temperature of 67°C [].

    Q5: What are the kinetic characteristics of the esterification reaction between 4-tert-butylbenzoic acid and methanol?

    A6: Kinetic investigations reveal that the esterification of 4-tert-butylbenzoic acid with methanol follows an irreversible pseudo-second-order rate law in its initial phase []. This is followed by a shift to a reversible second-order rate as the reaction progresses. This kinetic model effectively predicts the reaction progress and aligns well with experimental data [].

    Q6: Has the vapor pressure of this compound been studied?

    A7: Yes, the saturated vapor pressure of this compound has been measured using a Swietoslawski-type ebulliometer []. This data facilitated the determination of its Antoine equation parameters and standard vaporization enthalpy [].

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